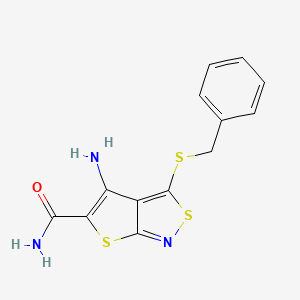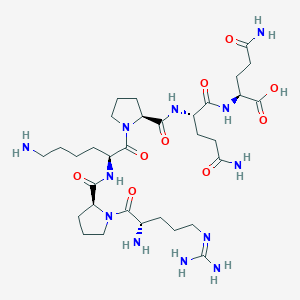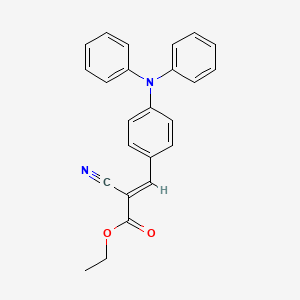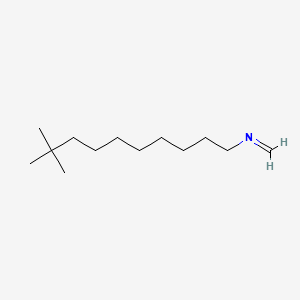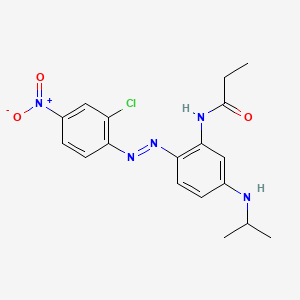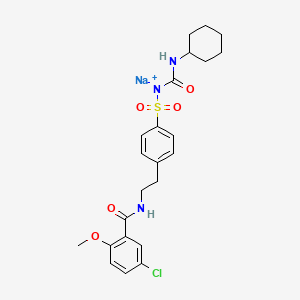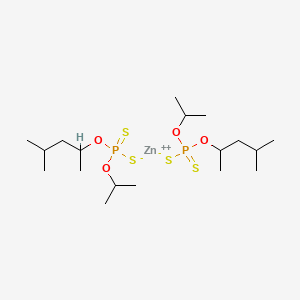
Ethanethioic acid, ((3-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethioic acid, ((3-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzimidazole ring, a thioester group, and a substituted aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, ((3-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Thioester Group: The benzimidazole derivative is then reacted with ethanethioic acid chloride in the presence of a base such as triethylamine to form the thioester linkage.
Substitution with 3-Methylphenylamine: Finally, the thioester intermediate is treated with 3-methylphenylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethanethioic acid, ((3-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
Ethanethioic acid, ((3-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethanethioic acid, ((3-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The thioester group may undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved include inhibition of enzyme activity, modulation of signal transduction, and interaction with cellular proteins.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Thioesters: Compounds containing the thioester functional group.
Substituted Anilines: Compounds with similar aniline moieties.
Uniqueness
Ethanethioic acid, ((3-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester is unique due to its combination of a benzimidazole ring, thioester group, and substituted aniline. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
83408-78-0 |
|---|---|
Fórmula molecular |
C16H15N3OS |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
S-(1H-benzimidazol-2-yl) 2-(3-methylanilino)ethanethioate |
InChI |
InChI=1S/C16H15N3OS/c1-11-5-4-6-12(9-11)17-10-15(20)21-16-18-13-7-2-3-8-14(13)19-16/h2-9,17H,10H2,1H3,(H,18,19) |
Clave InChI |
FPMROOZKVXFRJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NCC(=O)SC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



